molecular formula C12H9NO2 B2749377 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carbaldehyde CAS No. 889951-29-5

4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carbaldehyde

Cat. No.: B2749377
CAS No.: 889951-29-5
M. Wt: 199.209
InChI Key: HNUQGIITEMYKQH-UHFFFAOYSA-N
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Description

4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carbaldehyde is a tricyclic pyrroloquinoline derivative characterized by a fused pyrrole-quinoline core, an oxo group at position 4, and a carbaldehyde substituent at position 5. This compound belongs to a broader class of 4-hydroxyquinolin-2(1H)-one derivatives, which are of significant interest due to their diverse pharmacological activities, including diuretic, anticoagulant, and enzyme-inhibitory properties .

Properties

IUPAC Name

11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-9-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-7-9-6-11(15)13-5-4-8-2-1-3-10(9)12(8)13/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUQGIITEMYKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C=C(C3=CC=CC1=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carbaldehyde typically involves multi-step organic reactions. One common method starts with the condensation of an appropriate indole derivative with an aldehyde under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization and oxidation reactions to yield the desired pyrroloquinoline structure.

    Condensation Reaction: An indole derivative reacts with an aldehyde in the presence of an acid catalyst to form a Schiff base intermediate.

    Cyclization: The Schiff base undergoes cyclization under thermal or catalytic conditions to form the fused pyrroloquinoline ring system.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group at the 4-position, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts for condensation reactions, such as sulfuric acid or hydrochloric acid.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H9NO2C_{12}H_9NO_2 and a molecular weight of 199.20 g/mol. Its structure includes a pyrroloquinoline framework, which is crucial for its biological activity. The presence of the aldehyde functional group enhances its reactivity, making it a versatile building block in organic synthesis.

Antimicrobial Activity

Research indicates that derivatives of 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the core structure can lead to compounds with enhanced activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
6dMycobacterium smegmatis6.25 µg/mL
9cPseudomonas aeruginosaNot specified

These findings suggest potential applications in developing new antibacterial agents.

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study highlighted the synthesis of derivatives that showed promising activity against breast cancer cell lines . This opens avenues for further exploration in cancer therapeutics.

Synthetic Applications

The compound serves as a precursor in synthesizing more complex heterocyclic compounds. Its reactive aldehyde group allows for various reactions, including condensation and cyclization processes. This versatility is beneficial in creating libraries of compounds for biological screening.

Material Science Applications

In material science, compounds related to 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline are being explored for their potential use in organic electronics and photonic devices due to their unique electronic properties . Their ability to form stable films makes them suitable candidates for applications in sensors and light-emitting devices.

Case Studies and Research Findings

  • Antimicrobial Screening : A recent study synthesized several derivatives of the compound and evaluated their antimicrobial activities against various pathogens. The results indicated that structural modifications significantly influenced their potency .
  • Cancer Therapeutics : Another study focused on the anticancer activity of derivatives derived from 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline. The findings revealed that certain modifications could enhance cytotoxicity against specific cancer cell lines .
  • Material Development : Research into the electronic properties of related compounds has shown promising results for their application in organic photovoltaics and other electronic materials .

Mechanism of Action

The mechanism of action of 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo and aldehyde groups play a crucial role in these interactions, allowing the compound to form covalent or non-covalent bonds with the target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can interact with cell surface or intracellular receptors, influencing signal transduction pathways.

    DNA/RNA: The compound may intercalate into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Carboxamide Derivatives

  • Example: 6-Hydroxy-4-oxo-N-(1-phenylethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide () Structure: Features a 5-carboxamide and 6-hydroxy group instead of a 6-carbaldehyde. Activity: Demonstrated potent diuretic effects in rats, surpassing hydrochlorothiazide in efficacy . The carboxamide group enhances hydrogen-bonding interactions with biological targets, contributing to its diuretic activity. Synthesis: Prepared via amidation of ethyl 2-methyl-pyrroloquinoline-5-carboxylate with arylalkylamines in ethanol .

Ester Derivatives

  • Example: Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate () Structure: Contains a methyl ester at position 6 and a 2-oxo group. Properties: Exhibits a monoclinic crystal structure stabilized by C–H···π interactions and weak hydrogen bonds, influencing its solubility and stability . Synthesis: Derived from substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acid via cyclization with AlCl₃ .

Benzoate Esters

  • Example: 4-oxo-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl benzoate () Structure: Features a benzoate ester at position 6 and a phenyl group at position 5.

Modifications at Position 5

Hydroxy and Oxo Substituents

  • Example: N-(2-Bromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide () Structure: Combines a 5-carboxamide with a 6-hydroxy group and a bromophenyl substituent. Activity: The bromine atom introduces steric and electronic effects that may enhance binding to hydrophobic enzyme pockets .

Hybrid Derivatives with Additional Heterocycles

  • Example: Methyl 2-(2-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1(2H)-ylidene)hydrazinyl)-4-oxothiazol-5(4H)-ylidene)acetates () Structure: Incorporates thiazole and hydrazinylidene moieties. Activity: Dual inhibitors of FXa and FXIa with IC₅₀ values in the nanomolar range, attributed to the thiazole group’s ability to chelate metal ions in enzyme active sites . Synthesis: Achieved via condensation of pyrroloquinoline-1,2-diones with thiosemicarbazide, followed by heterocyclization with dimethylacetylenedicarboxylate (DMAD) .

Substituent Position and Pharmacological Impact

  • Position 8 Modifications: Compounds like 8-[Hydroxy-(4-methoxy-phenyl)-methyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one () show that substitutions at position 8 (vs. 6 in the target compound) lead to distinct biological profiles, such as CYP enzyme inhibition .

Physicochemical and Structural Comparisons

Compound Position 6 Group Key Activity Notable Properties
Target compound (6-carbaldehyde) -CHO Under investigation High reactivity due to aldehyde group
6-Hydroxy-5-carboxamide () -CONH-(1-phenylethyl) Diuretic (10 mg/kg dose in rats) Enhanced hydrogen-bonding capability
Methyl 6-carboxylate () -COOCH₃ N/A Stabilized by C–H···π interactions
Thiazole hybrid () Thiazole moiety FXa/FXIa inhibition (IC₅₀ < 100 nM) Dual anticoagulant mechanism

Biological Activity

4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C12H9NO2
  • Molecular Weight : 199.21 g/mol
  • CAS Number : 386715-47-5
  • IUPAC Name : this compound

Research indicates that compounds similar to 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives exhibit diverse biological activities primarily through the following mechanisms:

  • Enzyme Inhibition : Many derivatives have been shown to inhibit blood coagulation factors such as Xa and XIa. For example, studies have reported that certain derivatives can act as dual inhibitors of these factors, potentially offering therapeutic benefits in managing thrombotic diseases .
  • Anticancer Activity : The compound's structure allows for interaction with DNA and RNA, leading to intercalation and inhibition of topoisomerase enzymes. This mechanism is crucial in cancer treatment as it can induce apoptosis in cancer cells .
  • Antimicrobial Properties : The presence of the pyrrole moiety contributes to the compound's ability to combat bacterial and protozoan infections by disrupting cellular processes .

Research Findings

Recent studies have provided insights into the biological activity of 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticoagulantInhibition of factors Xa and XIa; potential use in thrombotic conditions
AnticancerInduction of apoptosis via DNA intercalation; inhibition of topoisomerases
AntimicrobialEffective against various bacterial strains; mechanism involves cell disruption

Case Studies

  • Anticoagulant Activity : A study evaluated several derivatives for their ability to inhibit factor Xa and found that modifications at the 6-position significantly enhanced activity. The most promising compounds displayed IC50 values in the low micromolar range .
  • Anticancer Mechanism : In vitro studies demonstrated that certain derivatives led to increased apoptosis in human cancer cell lines through the activation of caspase pathways. The presence of the pyrrole ring was crucial for this activity .
  • Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL, highlighting their potential as new antimicrobial agents .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carbaldehyde?

Methodological Answer:
A modified Stolle method is widely employed, involving cyclization of substituted tetrahydroquinoline precursors with oxalyl chloride under anhydrous conditions. Key steps include:

  • Precursor Preparation : React hydrochlorides of substituted hydroquinolines with oxalyl chloride to form intermediates .
  • Cyclization : Use Lewis acid catalysts (e.g., AlCl₃) in 1,2-dichlorobenzene at 378 K for 5 hours to induce ring closure .
  • By-Product Mitigation : Control moisture rigorously to avoid hydrolysis/decarboxylation by-products (e.g., 6-hydroxy derivatives) .
  • Purification : Recrystallization from ethanol or methylene chloride/hexane mixtures yields pure crystals .

Basic: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:
SHELX programs (e.g., SHELXL97) are critical for refining crystal structures:

  • Data Collection : Use a CAD-4 EXPRESS diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Apply full-matrix least-squares methods to refine positional/anisotropic displacement parameters. Constrain H-atoms using a riding model (C–H = 0.93–0.97 Å) .
  • Validation : Analyze hydrogen bonding (e.g., O–H⋯O interactions) and C–H⋯π stacking to confirm molecular packing .
  • Software : Use ORTEP-3 for molecular graphics and WinGX for data preparation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Combine multi-spectral analysis to address isomerism and functional group confirmation:

  • ¹H NMR : Identify cis/trans isomerism in precursors (e.g., methylene protons at δ 2.09–2.40 ppm) .
  • IR Spectroscopy : Confirm carbonyl (1731 cm⁻¹ for ester CO, 1701 cm⁻¹ for lactam NCO) and hydroxyl groups .
  • Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., m/z 245 [M⁺]) and fragmentation patterns .
  • Elemental Analysis : Validate purity (e.g., C 68.57%, H 6.12%, N 5.71% vs. theoretical values) .

Advanced: How can oxidation reactions of pyrroloquinoline derivatives be optimized?

Methodological Answer:
m-Chloroperbenzoic acid (m-CPBA) in THF is effective for epoxidation or hydroxylation:

  • Conditions : Add m-CPBA in small portions at –2 to –3°C, followed by 4–5 hours at room temperature .
  • Monitoring : Track reaction progress via TLC or HPLC to detect intermediates (e.g., oxazinoquinolinediones) .
  • Selectivity : Electron-donating substituents (e.g., methyl groups) enhance regioselectivity during oxidation .

Advanced: How to identify and mitigate by-products during synthesis?

Methodological Answer:
By-products like 6-hydroxy-4-oxo derivatives arise from hydrolysis/decarboxylation:

  • Detection : Use HPLC with C18 columns (2–6% by area) to quantify impurities .
  • Mitigation :
    • Maintain anhydrous conditions (e.g., molecular sieves in reaction mixtures) .
    • Optimize stoichiometry (e.g., triethyl methanetricarboxylate in 3:1 excess) to suppress side reactions .
    • Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How can computational modeling predict reactivity or stability?

Methodological Answer:
Density Functional Theory (DFT) calculations provide insights:

  • Geometry Optimization : Compare calculated bond lengths/angles (e.g., C=O, N–C) with X-ray data to validate models .
  • Reactivity Prediction : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Hydrogen Bonding : Simulate intermolecular interactions (e.g., O–H⋯O) to predict crystal packing .

Advanced: How to resolve contradictions between crystallographic and spectroscopic data?

Methodological Answer:
Cross-validation is critical:

  • Case Study : If NMR suggests cis-isomer dominance but X-ray shows trans-configuration, re-examine sample purity or crystallization-induced isomerization .
  • Dynamic Effects : Variable-temperature NMR can detect conformational flexibility masked in static crystal structures .
  • Complementary Techniques : Pair XRD with solid-state NMR or IR to reconcile discrepancies in bond assignments .

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